molecular formula C23H29NO B14156957 1,2-Diphenyl-6-(piperidin-1-yl)hexan-1-one CAS No. 38940-46-4

1,2-Diphenyl-6-(piperidin-1-yl)hexan-1-one

Cat. No.: B14156957
CAS No.: 38940-46-4
M. Wt: 335.5 g/mol
InChI Key: MDUDECSQHYSVDJ-UHFFFAOYSA-N
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Description

1,2-Diphenyl-6-(piperidin-1-yl)hexan-1-one is an organic compound that belongs to the class of diphenylmethanes. This compound features a piperidine ring, which is a six-membered heterocyclic amine, and is known for its diverse applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-6-(piperidin-1-yl)hexan-1-one typically involves the reaction of diphenylmethane derivatives with piperidine under specific conditions. One common method includes the use of a Grignard reagent, where diphenylmethane is reacted with magnesium in the presence of an ether solvent to form a Grignard intermediate. This intermediate is then reacted with a piperidine derivative to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-6-(piperidin-1-yl)hexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Diphenyl-6-(piperidin-1-yl)hexan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-6-(piperidin-1-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diphenyl-6-(piperidin-1-yl)hexan-1-one is unique due to its specific combination of diphenylmethane and piperidine moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

38940-46-4

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

1,2-diphenyl-6-piperidin-1-ylhexan-1-one

InChI

InChI=1S/C23H29NO/c25-23(21-14-6-2-7-15-21)22(20-12-4-1-5-13-20)16-8-11-19-24-17-9-3-10-18-24/h1-2,4-7,12-15,22H,3,8-11,16-19H2

InChI Key

MDUDECSQHYSVDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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